molecular formula C22H24N4OS B2646268 3-(5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946251-50-9

3-(5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2646268
CAS No.: 946251-50-9
M. Wt: 392.52
InChI Key: ZTYUXZBQBOUYNT-UHFFFAOYSA-N
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Description

3-(5-(Isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a novel synthetic organic compound designed for advanced pharmacological and agrochemical research. This molecular hybrid incorporates a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry, strategically functionalized with a 3-methoxyphenyl group at the N4 position, an isopentylthio moiety at the 5-position, and a 1H-indole system at the 3-position. This specific architecture is engineered to enhance bioactivity and investigate structure-activity relationships. The compound's core structure is of significant research interest due to the documented biological properties of its components. Derivatives of 4H-1,2,4-triazole-3-thiol have demonstrated a broad spectrum of biological activities in scientific studies, including notable antimicrobial effects against various Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens . Furthermore, S-alkylated 1,2,4-triazole-3-thiol derivatives bearing methoxyphenyl substituents have been reported to exhibit substantial anti-inflammatory activity in comparative pharmacological studies . The inclusion of the 1H-indole moiety further augments its research potential, as this heterocycle is a common feature in many biologically active molecules. This compound is intended for use in non-clinical research applications, such as in vitro bioactivity screening, mechanism of action studies, and as a key intermediate in the synthesis of more complex chemical entities for drug discovery and development programs. It is supplied as a high-purity material characterized by modern analytical techniques. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c1-15(2)11-12-28-22-25-24-21(19-14-23-20-10-5-4-9-18(19)20)26(22)16-7-6-8-17(13-16)27-3/h4-10,13-15,23H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYUXZBQBOUYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Indole Ring: The indole ring can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Substitution Reactions: The isopentylthio and methoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate thiols and methoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the triazole or indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiols, halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopentylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the triazole or indole rings.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C22H24N4OS
  • Molecular Weight : 392.5 g/mol
  • IUPAC Name : 3-[4-(3-methoxyphenyl)-5-(isopentylthio)-1,2,4-triazol-3-yl]-1H-indole
  • Chemical Structure : The compound features a triazole ring, an indole moiety, and a sulfanyl group.

Medicinal Applications

1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the isopentylthio and methoxyphenyl groups may enhance the compound's efficacy against various pathogens. In a study evaluating the antimicrobial activity of similar triazole compounds, it was found that modifications at the triazole position could significantly affect potency against bacteria and fungi .

2. Anticancer Properties
Triazoles are known for their anticancer activities. A study focusing on structurally related compounds indicated that modifications in the triazole ring could lead to enhanced inhibition of cancer cell proliferation. The compound's ability to interact with specific biological targets makes it a candidate for further investigation in cancer treatment protocols .

3. Enzyme Inhibition
The compound has potential as an inhibitor of certain enzymes involved in inflammatory processes. For instance, derivatives of indole and triazole have been shown to inhibit lipoxygenases, which are implicated in various inflammatory diseases. In silico studies have suggested that structural variations can lead to differing inhibitory potencies, indicating the need for further exploration of this compound's mechanism of action .

Agricultural Applications

1. Fungicidal Activity
Triazole compounds are widely recognized for their fungicidal properties. The specific structure of 3-(5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole may contribute to its effectiveness as a fungicide in agricultural settings. Research on similar compounds has demonstrated their ability to inhibit fungal growth effectively, suggesting that this compound could be developed into a new agricultural fungicide .

Case Study 1: Antimicrobial Efficacy
In a comparative study of various triazole derivatives, this compound demonstrated superior activity against Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent in treating infections caused by these organisms.

Case Study 2: Cancer Cell Proliferation Inhibition
A recent investigation into the anticancer properties of structurally similar triazoles revealed that certain modifications led to increased apoptosis in breast cancer cells. This suggests that further studies on this compound could yield valuable insights into its potential as an anticancer drug.

Mechanism of Action

The mechanism of action of 3-(5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in aryl and alkylthio substituents at positions 4 and 5 of the triazole ring. Below is a comparative analysis:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name R1 (Position 4) R2 (Position 5) Melting Point (°C) Yield (%) Key Observations
3-(5-(Isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole 3-Methoxyphenyl Isopentylthio Data not reported N/A Predicted higher lipophilicity
3-(5-((2-(1H-Indol-3-yl)ethyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole 4-Chlorophenyl 2-(Indol-3-yl)ethylthio 289.9 69 Cytotoxic activity as dual inhibitor
3-(5-((2-(1H-Indol-3-yl)ethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)-1H-indole Cyclohexyl 2-(Indol-3-yl)ethylthio 260.6 72 Lower melting point due to aliphatic R1
3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-2-methyl-1H-indole (15b) Phenyl -SH 220 82 Reduced steric bulk, lower melting point
3-(2-((5-(1H-Indol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethyl)-1H-indole 2-Methoxyphenyl 2-(Indol-3-yl)ethylthio 311 89 Higher symmetry, elevated melting point

Key Observations :

  • Lipophilicity : The isopentylthio group likely increases lipophilicity compared to smaller thioether groups (e.g., -SH in ), which could enhance cellular uptake.
  • Melting Points : Compounds with aromatic R1 groups (e.g., 2-methoxyphenyl in ) exhibit higher melting points due to enhanced crystallinity, whereas aliphatic substituents (e.g., cyclohexyl in ) reduce melting points.
Antifungal and Antibiotic Activities:
  • A compound with a 4-methoxyphenyl group (R1) and pyridin-2-ylthio (R2) demonstrated antifungal and antibiotic activities . The target compound’s 3-methoxyphenyl substituent may alter these activities due to differing electronic effects.
Cytotoxic Activity:
  • Triazole-indole conjugates with chlorophenyl or fluorophenyl groups (e.g., compound 1 and 4 in ) showed cytotoxicity as dual inhibitors. The absence of halogens in the target compound may reduce toxicity but require evaluation for alternative therapeutic applications.

Biological Activity

3-(5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a triazole ring linked to an indole moiety, with an isopentylthio group and a methoxyphenyl substituent. Its molecular formula is C22H24N4OSC_{22}H_{24}N_{4}OS with a molecular weight of approximately 392.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit tubulin polymerization by binding to the colchicine site on tubulin, which is crucial for cell division . This inhibition leads to mitotic arrest and apoptosis in cancer cells.

Anticancer Properties

Studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, certain analogs have shown IC50 values (the concentration required to inhibit 50% of cell growth) as low as 0.92 µM against various cancer cell lines . The mechanism involves the induction of apoptosis and disruption of microtubule dynamics, which are essential for proper cell division.

CompoundIC50 (µM)Mechanism
ATI 140.92Tubulin polymerization inhibition
ATI 21.0Apoptosis induction
Colchicine1.0Microtubule destabilization

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary studies indicate that it exhibits activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vitro Studies : A series of in vitro experiments demonstrated that derivatives of this compound effectively inhibited the proliferation of human cancer cell lines, including MCF-7 (breast cancer) and NCI/ADR-RES (multidrug-resistant ovarian cancer) .
  • Animal Models : In vivo studies using mouse models have shown promising results in terms of tumor reduction and improved survival rates when treated with this compound compared to control groups .

Q & A

Basic: What are the established synthetic routes for preparing this triazole-indole hybrid compound?

Methodological Answer:
The synthesis typically involves alkylation of a triazole-thiol precursor with isopentyl halides under acidic conditions. For example:

Thiol alkylation : React 5-mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazole derivatives with isopentyl bromide in ethanol or methanol, catalyzed by HCl, under microwave irradiation (60–80°C, 30–60 min) to enhance reaction efficiency .

Indole coupling : Attach the indole moiety via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC), using PEG-400/DMF as solvent and CuI as catalyst .

Purification : Employ column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization from DMF/acetic acid mixtures to isolate high-purity products .

Advanced: How can reaction conditions be optimized to mitigate low yields in triazole-thiol alkylation?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 42% to 65%) by enhancing energy transfer and reducing side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while alcoholic solvents with HCl promote protonation of thiolate intermediates .
  • Catalyst screening : Test alternatives to CuI (e.g., Pd/C or FeCl₃) to reduce metal contamination in biologically active compounds .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent environments (e.g., indole NH at δ 10–12 ppm, methoxy groups at δ 3.8–4.0 ppm) and confirm regiochemistry of triazole substitution .
  • LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to confirm molecular formula .
  • IR spectroscopy : Detect functional groups (e.g., S-H stretch at ~2500 cm⁻¹ in thiol intermediates, C=O in ester byproducts) .

Advanced: How can DFT calculations resolve discrepancies between experimental and predicted spectral data?

Methodological Answer:

  • Geometry optimization : Use B3LYP/6-311G(d,p) basis sets to calculate ground-state molecular structures and compare with X-ray crystallography data .
  • Vibrational frequency analysis : Match computed IR bands (scaled by 0.961) to experimental spectra to identify misassigned peaks .
  • NMR chemical shift prediction : Apply gauge-including atomic orbital (GIAO) methods to correlate calculated shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) with observed values .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Antimicrobial activity : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungal strains .
  • Antioxidant assays : Employ DPPH/ABTS radical scavenging protocols, with IC₅₀ calculations to quantify activity .
  • Cytotoxicity testing : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare viability with reference drugs (e.g., doxorubicin) .

Advanced: How to analyze structure-activity relationships (SAR) when substituent modifications yield contradictory bioactivity data?

Methodological Answer:

  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical substituents (e.g., methoxyphenyl vs. chlorophenyl) contributing to target binding .
  • Free energy perturbation (FEP) : Quantify the impact of substituents (e.g., isopentylthio vs. methylthio) on binding affinity via molecular dynamics simulations .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) if enzymatic activity conflicts with cellular assays .

Basic: Which crystallographic tools are recommended for resolving X-ray data of this compound?

Methodological Answer:

  • Data processing : Use SHELX (SHELXL for refinement, SHELXS for structure solution) for small-molecule crystallography .
  • Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and hydrogen-bonding network analysis .
  • Validation : Check CIF files with PLATON for missed symmetry or disorder .

Advanced: How to optimize crystallization conditions for novel triazole-indole hybrids?

Methodological Answer:

  • Solvent screening : Test mixed-solvent systems (e.g., DMSO/water, chloroform/hexane) to balance solubility and nucleation rates .
  • Temperature gradients : Use slow cooling (0.5°C/hour) from saturated solutions to grow single crystals suitable for X-ray diffraction .
  • Additive trials : Introduce trace co-solvents (e.g., glycerol) or salts to stabilize crystal packing via non-covalent interactions .

Basic: How to statistically validate biological assay results with high inter-experimental variability?

Methodological Answer:

  • Replication : Perform triplicate runs with independent compound batches to assess batch-to-batch variability .
  • ANOVA/Tukey tests : Identify significant differences (p < 0.05) between treatment groups and controls .
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .

Advanced: What are best practices for docking studies targeting triazole-indole hybrids to kinases or GPCRs?

Methodological Answer:

  • Protein preparation : Use Maestro’s Protein Preparation Wizard to optimize hydrogen bonding and remove crystallographic water molecules .
  • Grid generation : Define binding sites using co-crystallized ligands (e.g., ATP for kinases) and account for flexible side chains .
  • Scoring functions : Compare Glide SP/XP, AutoDock Vina, and MM-GBSA to rank binding poses and validate with mutagenesis data .

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